N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide
CAS No.:
Cat. No.: VC14960773
Molecular Formula: C17H20ClN3O4S
Molecular Weight: 397.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20ClN3O4S |
|---|---|
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | 2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]-N-(pyridin-4-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H20ClN3O4S/c1-3-25-16-5-4-14(10-15(16)18)26(23,24)21(2)12-17(22)20-11-13-6-8-19-9-7-13/h4-10H,3,11-12H2,1-2H3,(H,20,22) |
| Standard InChI Key | YKXROJOQGRJSSX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=NC=C2)Cl |
Introduction
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide is a synthetic organic compound classified as a glycinamide. It features a complex molecular structure that includes a chloro-ethoxyphenyl group, a sulfonyl moiety, and a pyridin-4-ylmethyl group attached to the glycinamide backbone. This compound is of interest in medicinal chemistry and drug development due to its potential interactions with various biological targets.
Synthesis Methods
The synthesis of N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide typically involves multi-step organic reactions. These methods ensure efficient synthesis while maintaining high purity levels, which is crucial for biological testing and applications.
Mechanism of Action
The mechanism of action for N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide primarily involves its interaction with specific molecular targets within biological systems. It is hypothesized that these interactions could lead to therapeutic effects, although detailed interaction studies are needed to elucidate these mechanisms further.
Potential Applications
This compound has potential applications in several scientific fields, particularly in medicinal chemistry and drug development. Its complex structure suggests potential interactions with various biological targets, making it an area of interest for developing new therapeutic agents.
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